(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride
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Overview
Description
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H12ClNO2S2. It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-thiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
(2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-tert-Butyl-1,3-thiazol-4-yl)methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of electron-withdrawing trifluoromethyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique thiazole ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C8H12ClNO2S2 |
---|---|
Molecular Weight |
253.8 g/mol |
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO2S2/c1-8(2,3)7-10-6(4-13-7)5-14(9,11)12/h4H,5H2,1-3H3 |
InChI Key |
AKBKTSJZVGKRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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